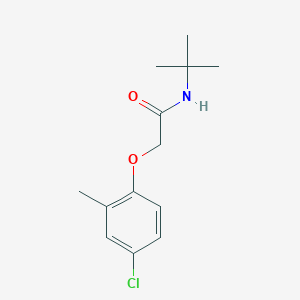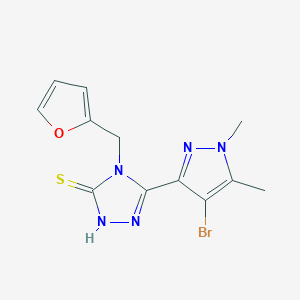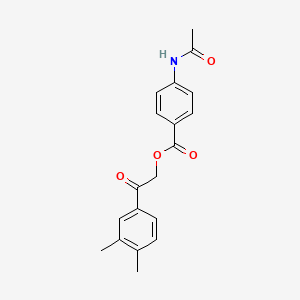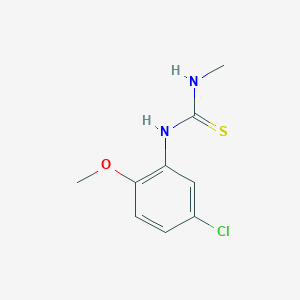
3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide
説明
3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide, also known as DMNM-4, is a chemical compound that has been the subject of scientific research for its potential applications in the field of medicine. DMNM-4 is a derivative of the compound 2C-I, which is a psychedelic drug that has been used recreationally. However, DMNM-4 is not intended for human consumption and has only been studied in laboratory settings.
作用機序
3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide is believed to work by binding to serotonin receptors in the brain. Specifically, 3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood and perception. By binding to this receptor, 3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide may alter the activity of neurons in the brain, leading to changes in mood, perception, and other functions.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been shown to have a number of biochemical and physiological effects in laboratory studies. For example, 3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been shown to increase the release of serotonin in the brain, which could lead to changes in mood and other functions. 3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide has also been shown to alter the activity of certain enzymes in the brain, which could have implications for the treatment of certain neurological disorders.
実験室実験の利点と制限
The main advantage of using 3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide in laboratory experiments is its high affinity for serotonin receptors. This makes it a useful tool for studying the function of these receptors and their role in various physiological processes. However, there are also limitations to the use of 3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide in laboratory experiments. For example, 3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide is a complex chemical compound that requires expertise in organic chemistry to synthesize. Additionally, 3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide is not intended for human consumption and has only been studied in laboratory settings.
将来の方向性
There are a number of future directions for research on 3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide. One potential area of research is the development of new drugs that target serotonin receptors. 3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide could serve as a starting point for the development of these drugs. Additionally, 3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide could be used to study the role of serotonin receptors in the development of certain neurological disorders, such as depression and anxiety. Finally, 3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide could be used to study the effects of other compounds on serotonin receptors, which could have implications for the development of new drugs for a variety of conditions.
科学的研究の応用
3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been the subject of scientific research for its potential applications in the field of medicine. Specifically, 3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been studied for its ability to bind to serotonin receptors in the brain. Serotonin receptors are involved in the regulation of mood, appetite, and sleep, among other functions. 3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been shown to bind to these receptors with high affinity, which could make it a useful tool for studying the function of these receptors.
特性
IUPAC Name |
3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-10-4-6-12(18(20)21)9-13(10)17-16(19)11-5-7-14(22-2)15(8-11)23-3/h4-9H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBUZMGXYUJXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(bicyclo[2.2.1]hept-2-ylmethylene)bicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B5809230.png)

![3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5809244.png)
![N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5809252.png)
![2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5809259.png)
![2-[(4-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5809275.png)

![5-[(3,4-dimethylbenzoyl)amino]isophthalic acid](/img/structure/B5809280.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol](/img/structure/B5809285.png)


![1-hydroxy-4-[(4-methoxyphenyl)amino]anthra-9,10-quinone](/img/structure/B5809325.png)

